Cancer/testis antigen 1 (53-62) is a specific peptide derived from the cancer/testis antigen family, which is characterized by its expression in testicular germ cells and various malignancies. This antigen plays a crucial role in tumor immunology, serving as a target for immunotherapeutic strategies due to its restricted expression pattern, which makes it an ideal candidate for cancer vaccines and therapies.
Cancer/testis antigens are primarily expressed in the testis and certain types of tumors. They are believed to be immunogenic, eliciting both humoral and cellular immune responses in cancer patients. The first identified cancer/testis antigen was MAGE-1, discovered through T-cell responses in melanoma patients. Since then, over 250 cancer/testis antigens have been cataloged, with ongoing research identifying new members and elucidating their roles in tumorigenesis .
Cancer/testis antigens are classified based on their expression patterns and functions. They are categorized into several subfamilies, including MAGE, NY-ESO-1, and others, each with distinct structural characteristics and biological functions. These antigens are often located on the X chromosome and are typically regulated by epigenetic mechanisms such as DNA methylation and histone modifications .
The synthesis of cancer/testis antigen 1 (53-62) can be achieved through various methods, including recombinant DNA technology and peptide synthesis. Recombinant techniques involve cloning the gene encoding the antigen into an expression vector, followed by transformation into host cells for protein production. Alternatively, solid-phase peptide synthesis can be employed to directly assemble the peptide sequence.
Cancer/testis antigen 1 (53-62) consists of a specific peptide sequence that can be recognized by T cells. The molecular structure includes a glycine-rich N-terminal region and hydrophobic C-terminal region, which contribute to its immunogenicity.
The protein has a molecular weight of approximately 18 kDa and contains around 180 amino acids. Its structural features allow it to interact with major histocompatibility complex molecules, facilitating T-cell recognition .
The primary chemical reactions involving cancer/testis antigen 1 (53-62) pertain to its interactions with immune cells. Upon presentation by major histocompatibility complex class I molecules on the surface of antigen-presenting cells, the peptide can bind to T-cell receptors.
The mechanism of action for cancer/testis antigen 1 (53-62) involves several steps:
Studies have shown that targeting cancer/testis antigens can lead to significant anti-tumor responses in clinical settings, highlighting their potential as therapeutic targets .
Cancer/testis antigens like cancer/testis antigen 1 (53-62) are primarily utilized in:
The discovery of cancer/testis antigens (CTAs) revolutionized tumor immunology by revealing a category of proteins with highly restricted normal tissue expression and frequent reactivation in malignancies. The identification of NY-ESO-1 (officially designated CTAG1B) in 1997 through serological analysis (SEREX) of an esophageal squamous cell carcinoma patient marked a pivotal advancement [1] [8]. This methodology leveraged autologous patient serum to screen tumor cDNA libraries, uncovering antigens capable of eliciting humoral immune responses. NY-ESO-1 joined a growing family of CTAs now encompassing >70 gene families and 250+ members, classified based on chromosomal location and expression patterns:
CTA expression is predominantly regulated by epigenetic mechanisms, particularly promoter DNA demethylation and histone modifications, which derepress these genes during oncogenesis [1] [9]. This aberrant expression, combined with immune privilege in testis/placenta (lacking MHC class I), renders CTAs ideal immunological targets.
Table 1: Classification of Cancer/Testis Antigens
Category | Chromosomal Location | Expression in Germ Cells | Example Antigens |
---|---|---|---|
CT-X Antigens | X chromosome (Xq28) | Spermatogonia | NY-ESO-1, MAGE-A1, SSX2 |
Non-X CT Antigens | Autosomes | Spermatocytes/Spermatids | SPO11, HORMAD1, SCP1 |
NY-ESO-1 exemplifies the biological and clinical relevance of CTAs. Its gene, CTAG1B, resides at Xq28 and encodes an 18-kDa protein with a glycine-rich N-terminal domain and hydrophobic C-terminus containing a conserved Pcc1 domain, potentially involved in cell cycle regulation [1] [3]. Expression profiling reveals critical features:
Epigenetic drugs like decitabine (DNA methyltransferase inhibitor) potently induce NY-ESO-1 expression in tumor cells, enhancing immunogenicity in preclinical models [1] [5]. Functionally, while its role in spermatogenesis remains unclear, NY-ESO-1 supports tumorigenic processes by promoting cell proliferation and survival—a trait shared with other CTAs like FATE1, which inhibits apoptosis by degrading BIK [5] [6].
Table 2: NY-ESO-1 Expression in Human Tumors
Tumor Type | Expression Frequency (%) | Clinical Association |
---|---|---|
Myxoid Liposarcoma | 89–100% | Diagnostic marker; poor overall survival |
Synovial Sarcoma | 80% | Differential diagnostic marker |
Neuroblastoma | 82% | Not established |
Melanoma | 46% | Advanced disease stage |
Ovarian Cancer | 43% | Reduced treatment response |
Triple-Negative Breast Cancer | >30% | Therapeutic target for immunotherapy |
The NY-ESO-1 (53-62) peptide (SLLMWITQC) represents an HLA-A*02:01-restricted epitope critical for CD8+ T-cell recognition. Structural analyses via X-ray crystallography (PDB: 1S9W) reveal key features [2] [7]:
To overcome instability, rational engineering replaced C62 with 2-aminoisobutyric acid (AIB), a non-natural amino acid isostere. This analog:
This epitope’s significance extends beyond natural processing. It is a component of multi-epitope vaccines and adoptive T-cell therapies targeting NY-ESO-1-expressing tumors. Clinical trials using engineered TCRs specific for NY-ESO-1 (53-62) show regression in melanoma and synovial sarcoma, validating its therapeutic relevance [1] [9].
Table 3: Structural and Functional Comparison of NY-ESO-1 (53-62) Variants
Characteristic | Wild-Type (SLLMWITQC) | AIB-Modified (SLLMWITQAIB) | Impact |
---|---|---|---|
C-Terminal Residue | Cysteine (C) | 2-Aminoisobutyric acid (AIB) | Prevents oxidation/dimerization |
HLA-A2 Binding Affinity | High | High | Maintains stable peptide-MHC complex |
Complex Stability | Moderate (cysteine-sensitive) | High | Enhanced half-life |
CTL Recognition | Robust (but heterogeneous) | Superior and consistent | Improved immunogenicity |
Clinical Applicability | Limited by instability | Enhanced formulation potential | Improved vaccine/therapeutic development |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8